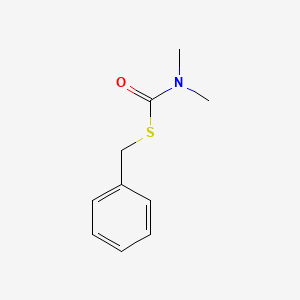
S-Benzyl dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Benzyl dimethylcarbamothioate is an organic compound with the molecular formula C₁₀H₁₃NOS. It is a derivative of carbamothioic acid, where the hydrogen atom of the thiol group is replaced by a benzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The purification of the compound is usually achieved through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: S-Benzyl dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
S-Benzyl dimethylcarbamothioate has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of S-Benzyl dimethylcarbamothioate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparación Con Compuestos Similares
- S-Benzyl thiocarbamate
- S-Benzyl isothiocyanate
- S-Benzyl dithiocarbamate
Comparison: S-Benzyl dimethylcarbamothioate is unique due to its specific structural features, such as the presence of both benzyl and dimethylcarbamothioate groups. This combination imparts distinct chemical properties and reactivity patterns compared to other similar compounds. For instance, S-Benzyl isothiocyanate is more reactive towards nucleophiles due to the presence of the isothiocyanate group, while S-Benzyl dithiocarbamate exhibits different coordination chemistry due to the presence of two sulfur atoms .
Propiedades
Número CAS |
41948-54-3 |
|---|---|
Fórmula molecular |
C10H13NOS |
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
S-benzyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
RFJIIFDPIKJDOI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


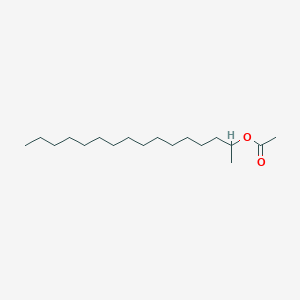
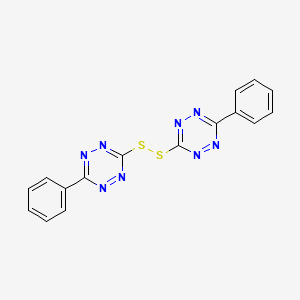

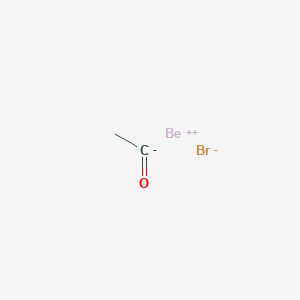
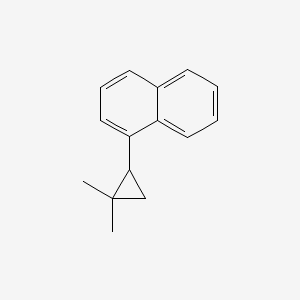

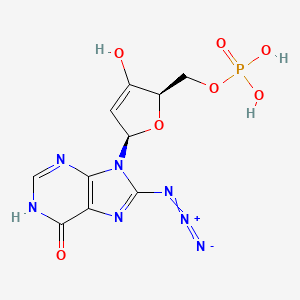
![5,5'-[(E)-Diazenediyl]dipentanenitrile](/img/structure/B14668612.png)
![2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-](/img/structure/B14668613.png)

![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)

![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
